

DHFR-IN-5: A Technical Guide to Cellular Uptake and Metabolism

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Compound of Interest

Compound Name: DHFR-IN-5

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Abstract

DHFR-IN-5, also known as p218, is a potent, orally active inhibitor of dihydrofolate reductase (DHFR), with notable activity against drug-resistant strains of *Plasmodium falciparum*, the parasite responsible for malaria.[1][2] This technical guide provides a comprehensive overview of the known characteristics of **DHFR-IN-5** and outlines generalized experimental protocols for the investigation of its cellular uptake and metabolism, critical parameters for its further development as a therapeutic agent. Due to the limited availability of public data on the specific cellular transport and metabolic fate of **DHFR-IN-5**, this document presents established methodologies in the field of DHFR inhibitors as a framework for future research.

Introduction to DHFR-IN-5

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[3][4] This process is essential for the synthesis of nucleotides and certain amino acids, and thus for cell proliferation.[5] Consequently, DHFR has been a key target for the development of anticancer and antimicrobial drugs.[5] **DHFR-IN-5** has emerged as a promising anti-malarial candidate due to its potent inhibition of the *P. falciparum* DHFR enzyme, including mutant forms that confer resistance to existing antifolate drugs.[1][2]

Quantitative Data Summary

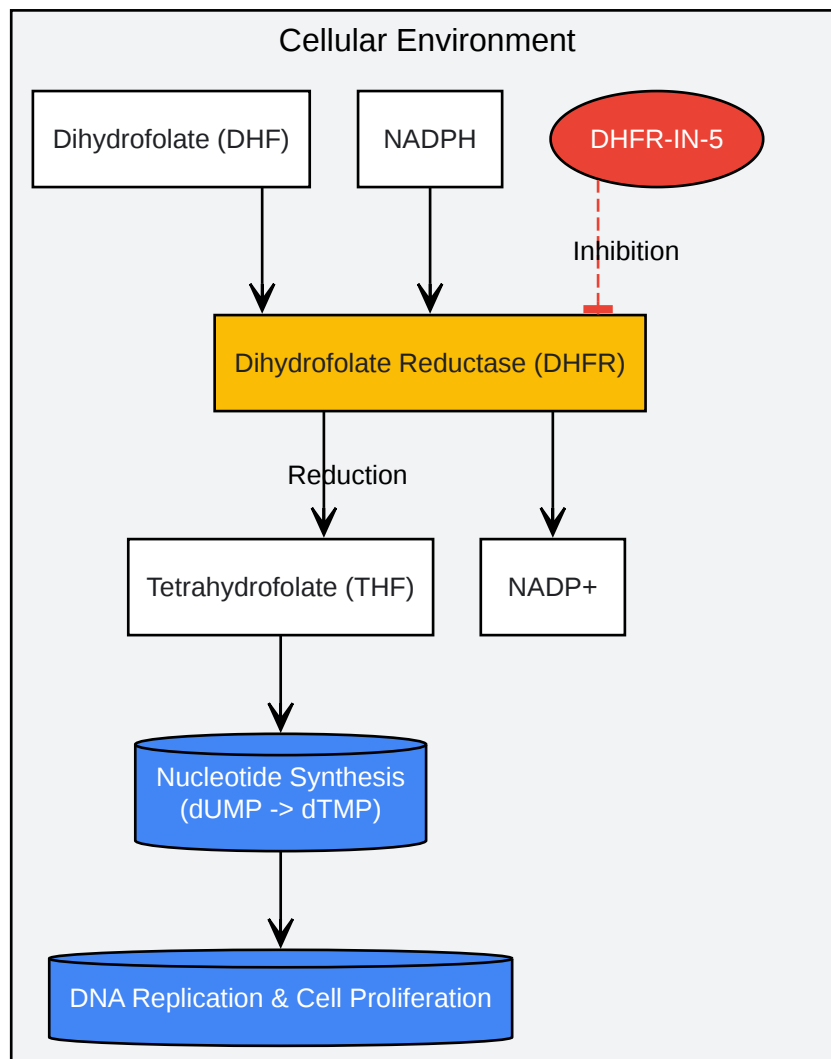
While detailed studies on the cellular uptake and metabolism of **DHFR-IN-5** are not extensively published, the available preclinical data provides key insights into its potency and pharmacokinetic profile.

Parameter	Value	Species/System	Reference
Ki (quadruple mutant P. falciparum DHFR)	0.54 nM	Enzyme Assay	[1][2]
IC50 (wild-type P. falciparum TM4)	4.6 nM	In Vitro	[1][2]
IC50 (quadruple mutant P. falciparum V1/S)	56 nM	In Vitro	[1][2]
Oral Bioavailability	46.3%	Rat	[1][2]
Half-life (t1/2)	7.3 hours	Rat	[1][2]
Administration Dose	30 mg/kg (oral)	Rat	[1][2]

Signaling Pathway and Mechanism of Action

DHFR-IN-5 functions by inhibiting the DHFR enzyme, thereby blocking the regeneration of tetrahydrofolate from dihydrofolate. This disruption of the folate cycle leads to a depletion of downstream metabolites essential for DNA synthesis and cellular replication.

General DHFR Inhibition Pathway



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DHFR-IN-5 inhibits the conversion of DHF to THF.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to study the cellular uptake and metabolism of **DHFR-IN-5**.

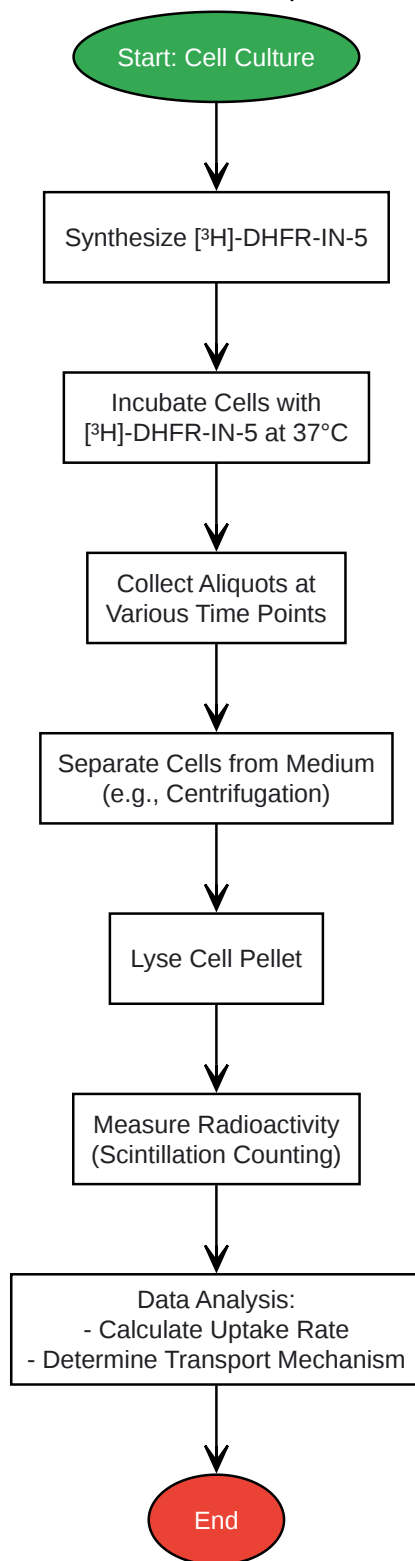
Cellular Uptake Studies

Objective: To quantify the rate and extent of **DHFR-IN-5** uptake into target cells (e.g., *P. falciparum*-infected erythrocytes or a relevant cancer cell line).

Methodology: Radiolabeled Uptake Assay

- Cell Culture: Culture target cells to a logarithmic growth phase.
- Radiolabeling: Synthesize or procure a radiolabeled version of **DHFR-IN-5** (e.g., [³H]-**DHFR-IN-5**).
- Uptake Experiment:
 - Incubate cells in a buffer containing a known concentration of [³H]-**DHFR-IN-5** at 37°C.
 - At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), remove aliquots of the cell suspension.
 - Separate cells from the incubation medium by centrifugation through a non-aqueous layer (e.g., silicone oil) to minimize loss of intracellular content.
 - Lyse the cell pellet and measure the intracellular radioactivity using liquid scintillation counting.
- Data Analysis:
 - Calculate the intracellular concentration of **DHFR-IN-5** at each time point.
 - Determine the initial rate of uptake from the linear portion of the uptake curve.
 - To investigate the mechanism of transport, perform competition assays with known inhibitors of folate transporters or vary the temperature and ion concentrations.

Workflow for Cellular Uptake Assay



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A generalized workflow for studying cellular uptake.

Metabolism Studies

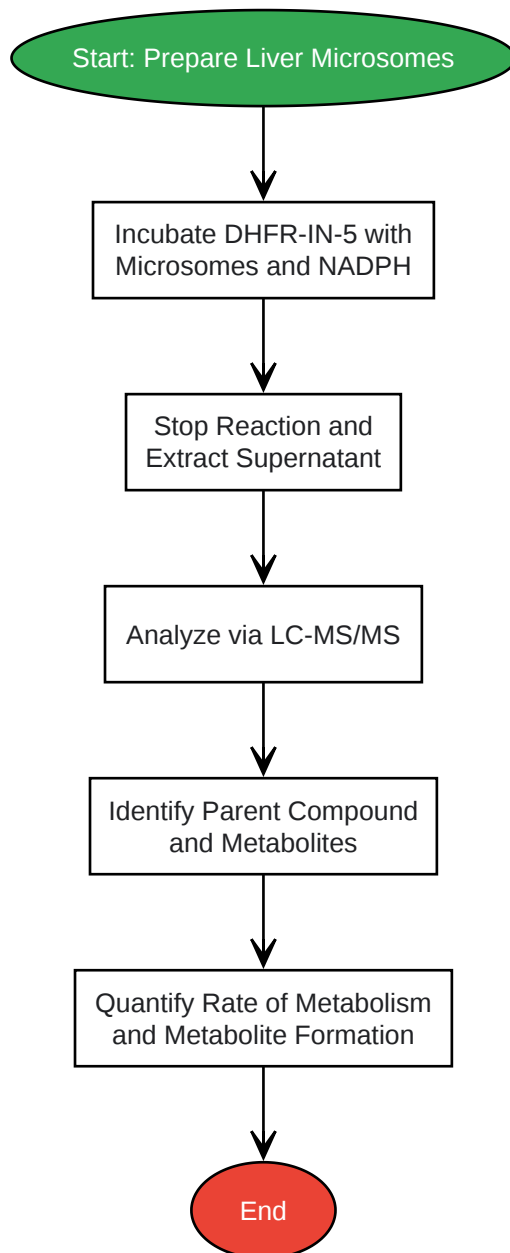
Objective: To identify and quantify the metabolites of **DHFR-IN-5** in a biological system (e.g., liver microsomes or in vivo).

Methodology: In Vitro Metabolism using Liver Microsomes

- Microsome Preparation: Obtain or prepare liver microsomes from a relevant species (e.g., human, rat).
- Incubation:
 - Incubate **DHFR-IN-5** with liver microsomes in the presence of NADPH (as a cofactor for cytochrome P450 enzymes).
 - Include positive and negative controls (e.g., a known metabolized compound and a no-enzyme control).
 - Incubate at 37°C for a set time period (e.g., 60 minutes).
- Sample Extraction: Stop the reaction (e.g., by adding a cold organic solvent like acetonitrile) and precipitate the proteins by centrifugation.
- LC-MS/MS Analysis:
 - Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
 - Develop a chromatographic method to separate the parent compound (**DHFR-IN-5**) from its potential metabolites.
 - Use the mass spectrometer to identify the mass of the parent compound and any new peaks corresponding to metabolites.
 - Fragment the parent and metabolite ions to elucidate their structures.
- Data Analysis:

- Quantify the amount of parent compound remaining over time to determine the rate of metabolism.
- Identify the chemical modifications of the metabolites (e.g., hydroxylation, glucuronidation).

Workflow for In Vitro Metabolism Study



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A generalized workflow for in vitro metabolism studies.

Conclusion and Future Directions

DHFR-IN-5 is a potent inhibitor of *P. falciparum* DHFR with promising in vivo activity. While its pharmacokinetic profile in rats is favorable, a detailed understanding of its cellular uptake and metabolic fate is crucial for its clinical development. The experimental frameworks provided in this guide offer a starting point for researchers to elucidate these key pharmacological properties. Future studies should focus on identifying the specific transporters involved in its cellular entry and the metabolic pathways responsible for its clearance. This knowledge will be invaluable for optimizing dosing regimens, predicting potential drug-drug interactions, and ultimately advancing **DHFR-IN-5** as a next-generation anti-malarial agent.

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